5-Methylisoxazol-4-amine

Descripción general

Descripción

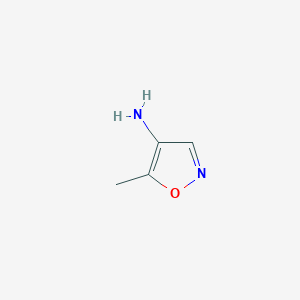

5-Methylisoxazol-4-amine is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form .

Molecular Structure Analysis

The InChI code for 5-Methylisoxazol-4-amine is 1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 . This indicates that the compound has a five-membered heterocyclic ring structure with a nitrogen atom and an oxygen atom in the ring .

Chemical Reactions Analysis

5-Methylisoxazol-4-amine can participate in various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . In most cases, 5-Methylisoxazol-4-amine reacts as a 1,3-binucleophile, involving the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .

Physical And Chemical Properties Analysis

5-Methylisoxazol-4-amine is a solid or semi-solid compound . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Environmental Chemistry and Microbial Degradation

In the realm of environmental chemistry, 5-Methylisoxazol-4-amine is involved in the microbial-mediated abiotic formation of sulfamethoxazole transformation products under denitrifying conditions. This research highlights the dynamic interactions between pharmaceuticals and environmental processes, including the retransformation potential of transformation products, which is crucial for understanding the environmental behavior of pharmaceuticals (Nödler et al., 2012).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal properties of isoxazole derivatives, including those related to 5-Methylisoxazol-4-amine, has led to the development of compounds with activity against various pathogens. For instance, a study on the synthesis and antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes revealed effectiveness against gram-positive bacteria, highlighting the potential of such derivatives in addressing antibiotic resistance (Banpurkar et al., 2018).

Anticancer Research

Isoxazole derivatives, including those based on 5-Methylisoxazol-4-amine, have been synthesized and evaluated for anticancer properties. These studies demonstrate the compound's potential in inhibiting tumor growth and angiogenesis, offering a promising avenue for the development of new anticancer therapies. For instance, novel isoxazole/pyrazole derivatives have shown significant cytotoxic potency against carcinoma cell lines, underscoring the therapeutic potential of these compounds in oncology (Abu Bakr et al., 2016).

Mecanismo De Acción

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-Methylisoxazol-4-amine would depend on its specific targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways and downstream effects influenced by 5-Methylisoxazol-4-amine would depend on its specific targets and mode of action.

Result of Action

Isoxazole derivatives are known to have a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, anti-hiv, and anticancer activity . The specific effects of 5-Methylisoxazol-4-amine would depend on its specific targets, mode of action, and biochemical pathways affected.

Safety and Hazards

The safety information for 5-Methylisoxazol-4-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

5-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHRTDVNDXDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515825 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisoxazol-4-amine | |

CAS RN |

87988-94-1 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)